N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound classified under the category of organic compounds, specifically as a member of the nicotinamides. This compound features a pyridine ring substituted at position three with a carboxamide group, and it is characterized by the presence of a hydrazone linkage formed between 2-hydroxyphenyl and pyridine-3-carbohydrazide. The molecular formula for this compound is , and it has gained attention for its potential biological activities.
This compound falls within the larger classification of pyridines and derivatives, which are heterocyclic aromatic compounds. It can be further categorized under pyridinecarboxylic acids and derivatives. The compound's structural features include a phenolic hydroxyl group, which may contribute to its reactivity and biological properties. The IUPAC name for this compound is N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide, and it is identified by the CAS number 788174-49-4.
The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The general method can be outlined as follows:
The technical details may vary based on specific laboratory protocols, but this general approach provides a foundational understanding of how this compound can be synthesized.
The molecular structure of N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be represented using various structural formulas, including SMILES notation:
OC1=C(C=N\NC(=O)C=CN=CC=C1)C(O)=C1These data points are crucial for understanding the physical behavior of the compound under various conditions.
N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo several chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of both hydrazone and hydroxyl groups suggests potential activities related to:
Quantitative studies on its biological activity may provide insights into its mechanisms at a molecular level.
These properties are essential for determining how this compound might behave in various environments, including biological systems.
N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has potential applications in various scientific fields:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: